molecular formula C24H23N5O3S2 B15055925 Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

Cat. No.: B15055925
M. Wt: 493.6 g/mol
InChI Key: TVTZGYQXGMGCRB-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4,5-dimethyl-2-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core with multiple functional groups that contribute to its biological activity. The presence of a pyridine ring and a triazole moiety is particularly noteworthy, as these structures are often associated with pharmacological effects.

Chemical Structure

C20H23N5O2S\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Neuroprotective Effects : Recent studies have indicated that compounds with similar structures can inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases like Parkinson's disease (PD). For instance, a related compound showed significant neuroprotective properties against MPTP-induced neurotoxicity in mice by enhancing the levels of tyrosine hydroxylase (TH) and dopamine transporter (DAT) in the midbrain .
  • Antimicrobial Activity : Compounds containing triazole rings have demonstrated antimicrobial properties. The presence of the phenyl and pyridine groups may enhance the interaction with microbial targets.
  • Anticancer Potential : Some studies suggest that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Neuroprotective Study

A study focused on a related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrated its ability to prevent MPTP-induced bradykinesia in mice. Treatment with this compound resulted in a marked increase in TH-positive neurons compared to controls . This suggests that compounds structurally similar to Ethyl 4,5-dimethyl may also exhibit neuroprotective effects.

Antimicrobial Testing

Research on triazole derivatives has shown promising results against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones . This highlights the potential for developing new antimicrobial agents based on the structure of Ethyl 4,5-dimethyl.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeModel/System UsedKey Findings
Compound ANeuroprotectiveMPTP-treated miceIncreased TH levels; reduced α-syn aggregation
Compound BAntimicrobialBacterial strainsSignificant inhibition against S. aureus and E. coli
Compound CAnticancerVarious cancer cell linesInhibition of cell proliferation
MechanismDescription
α-Synuclein InhibitionReduces aggregation of α-synuclein in neuronal cells
Antibacterial ActivityDisrupts bacterial cell wall synthesis
Apoptosis InductionTriggers programmed cell death in cancer cells

Properties

Molecular Formula

C24H23N5O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23N5O3S2/c1-4-32-23(31)20-15(2)16(3)34-22(20)26-19(30)14-33-24-28-27-21(17-10-12-25-13-11-17)29(24)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,26,30)

InChI Key

TVTZGYQXGMGCRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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